molecular formula C8H13ClO3 B8409803 n-Butyl 4-chloro-4-oxobutyrate

n-Butyl 4-chloro-4-oxobutyrate

Cat. No.: B8409803
M. Wt: 192.64 g/mol
InChI Key: SXTWZQNXCLUAFJ-UHFFFAOYSA-N
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Description

n-Butyl 4-chloro-4-oxobutyrate is an ester derivative of 4-chloro-4-oxobutyric acid, characterized by an n-butyl ester group. The compound is synthesized through reactions involving chloro-oxo esters and nucleophilic substitution, as demonstrated in the preparation of related derivatives (e.g., compounds 3 and 4 in , with yields of 76% and 32%, respectively) . Its applications span organic synthesis, particularly in constructing bioactive molecules or functionalized esters.

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

butyl 4-chloro-4-oxobutanoate

InChI

InChI=1S/C8H13ClO3/c1-2-3-6-12-8(11)5-4-7(9)10/h2-6H2,1H3

InChI Key

SXTWZQNXCLUAFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl and Ethyl 4-Chloro-4-Oxobutyrate Esters

Methyl and ethyl esters of 4-chloro-4-oxobutyrate are direct analogs differing in alkyl chain length. Methyl 4-chloro-4-oxobutyrate (CAS 1490-25-1) is a key precursor in synthesizing inhibitors and intermediates, as seen in , where its reaction with compound 13 yielded derivative 14 in 79% yield, later hydrolyzed to compound 3 (76% yield) .

  • Key Differences :
    • Reactivity : Longer alkyl chains (e.g., n-butyl) increase lipophilicity, affecting solubility and reaction kinetics.
    • Synthetic Utility : Methyl esters often exhibit higher hydrolysis yields (76% for methyl vs. 32% for pentyl in ), likely due to steric hindrance in bulkier esters .

n-Butyl Esters: Acetate and Acrylate

n-Butyl acetate (CAS 123-86-4) and n-butyl acrylate (CAS 141-32-2) are industrial esters with distinct applications.

  • n-Butyl Acetate: A volatile solvent used in coatings and adhesives, contrasting with n-butyl 4-chloro-4-oxobutyrate’s role as a non-volatile synthetic intermediate .
  • n-Butyl Acrylate: A monomer for polymer production, whereas the chloro-oxo group in this compound favors electrophilic reactivity (e.g., nucleophilic substitution or condensation reactions) .

Chloroformate Esters (n-Butyl Chloroformate)

n-Butyl chloroformate () shares the n-butyl group but features a reactive chloroformate (-OCOCl) group.

  • Reactivity Comparison :
    • Chloroformates rapidly react with amines/alcohols to form carbamates or carbonates.
    • This compound’s β-keto chloride moiety enables diverse condensations (e.g., with amines or hydrazines) .

Pharmaceutical Analogs with n-Butyl Substituents

highlights the pharmacological significance of n-butyl groups in enzyme inhibitors. Compound 28 (R1 = n-butyl) exhibited an IC50 of 4.9 µM against MtGS, comparable to cyclopentyl analogs (IC50 = 0.38–0.6 µM) .

Biofuel Candidates: n-Butyl Formate

n-Butyl formate () is studied for combustion properties, with hydrogen abstraction rates influenced by γ-carbon positioning. In contrast, this compound’s chlorine substituent likely reduces combustion efficiency but increases utility in high-energy reactions (e.g., acylations) .

Research Findings and Implications

  • Synthetic Efficiency : Alkyl chain length inversely correlates with hydrolysis yields (e.g., 76% for methyl vs. 32% for pentyl) .
  • Functional Group Impact : Chloro and oxo groups confer electrophilicity, enabling diverse transformations absent in simpler esters like n-butyl acetate.

Q & A

Q. What synthetic methodologies are recommended for preparing n-butyl 4-chloro-4-oxobutyrate?

The compound can be synthesized via esterification or substitution reactions. For example, methyl 4-chloro-4-oxobutyrate (a structural analog) is prepared by reacting 4-chloro-4-oxobutyric acid with methanol under acidic conditions . Similarly, this compound may be synthesized by substituting methanol with n-butanol. Key parameters include temperature control (e.g., 65°C for analogous esterifications) and catalyst selection (e.g., sulfuric acid). Physical properties such as boiling point (e.g., 128–131°C at 23 mm Hg for methyl analogs) and refractive index (n²⁰/D ~1.44) should be monitored for purity validation .

Q. Which spectroscopic techniques are effective for characterizing this compound?

Infrared (IR) spectroscopy is critical for identifying functional groups. For methyl 4-chloro-4-oxobutyrate, strong IR peaks at 1733 cm⁻¹ (ester C=O stretch) and 1437–1200 cm⁻¹ (C-Cl and C-O stretches) are observed . Nuclear Magnetic Resonance (NMR) can confirm molecular structure: ¹H NMR would show signals for the n-butyl chain (δ ~0.9–1.6 ppm) and the oxobutyrate moiety (δ ~2.5–3.5 ppm). Mass spectrometry (MS) can validate molecular weight (e.g., methyl analog: MW 150.58 g/mol) .

Q. What storage and handling protocols are advised for this compound?

While direct data for this compound is limited, analogs like methyl 4-chloro-4-oxobutyrate are stored at room temperature in airtight containers . Due to the reactivity of chloroesters, use inert atmospheres (N₂/Ar) and avoid moisture. Safety protocols for n-butyl chloroformate (a related compound) suggest stringent ventilation and personal protective equipment (PPE) due to respiratory toxicity risks in animal studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for synthesizing or modifying this compound?

Box-Behnken designs are effective for optimizing multivariable systems. For example, in hydrolysis reactions of n-butyl acetate, temperature (65°C), reactant concentration (8% v/v), and catalyst volume (40 mL NaOH) were optimized using a 3-factor model . For this compound, variables could include reaction time, molar ratios, and temperature. A sample experimental design matrix is shown below:

VariableLow LevelHigh Level
Temperature (°C)5080
n-Butanol (mol%)510
Catalyst (wt%)15

Statistical analysis (ANOVA) can identify significant factors and interactions, with response surfaces visualizing optimal conditions .

Q. How should researchers address gaps in toxicity data for this compound?

Acute Exposure Guideline Levels (AEGLs) for n-butyl chloroformate provide a methodological framework. For example:

  • Interspecies extrapolation : Apply uncertainty factors (e.g., 10-fold for rats to humans) to lethality thresholds (e.g., 200 ppm in rats) .
  • Temporal scaling : Use concentration-time models (e.g., Cn×t=kC^n \times t = k) with exponents n=3n=3 for short exposures and n=1n=1 for prolonged durations .
  • In vitro assays : Prioritize bacterial reverse mutation (Ames test) and mammalian cell genotoxicity studies, as done for chloroformates .

Q. What strategies resolve contradictions in reactivity data among chloro-substituted esters?

Comparative studies using kinetic and thermodynamic analyses are essential. For example:

  • Hydrolysis rates : Compare this compound with methyl/ethyl analogs under varying pH conditions.
  • DFT calculations : Model reaction pathways to identify electronic effects of the chloro group.
  • Cross-validation : Replicate conflicting studies with standardized protocols (e.g., fixed solvent systems, controlled humidity) .

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